N-Methylethylamine hydrochloride
Overview
Description
N-Methylethylamine hydrochloride, also known as Ethylmethylamine, is a compound with the chemical formula C3H10ClN . It is a solid substance and appears as a clear colorless to light yellow liquid .
Synthesis Analysis
The synthesis of N-Methylethylamine involves the reaction of guanosine 5′-phospho-2-methylimidazolide with N-ethylmethylamine in water at 37°C . It has also been used in the synthesis of N-ethylmethylacrylamide via reaction with acryloyl chloride .Molecular Structure Analysis
The molecular structure of N-Methylethylamine hydrochloride is represented by the SMILES string Cl.CCNC . The InChI key for this compound is GEHLEADVHVVTET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Methylethylamine hydrochloride has a molecular weight of 95.57 . It has a density of 0.688 g/mL at 25 °C . The melting point is estimated to be -70.99°C, and it has a boiling point of 36-37 °C . The vapor pressure is 8.53 psi at 20 °C .Scientific Research Applications
Environmental Science and Water Treatment
- NDMA Precursor Analysis : N-Nitrosodimethylamine (NDMA), a potent carcinogen, forms during water and wastewater treatment. The study by Mitch et al. (2003) describes a method for quantifying NDMA precursors, like N-Methylethylamine hydrochloride, during chlorination of wastewaters and natural waters (Mitch, Gerecke, & Sedlak, 2003).
Pharmacological Research
Monoamine Oxidase Inhibitor : Taylor et al. (1960) reported on a structurally unique monoamine oxidase inhibitor related to N-Methylethylamine hydrochloride, highlighting its potential use in pharmacology (Taylor, Wykes, Gladish, & Martin, 1960).
Antihypertensive Drug Research : Zhang et al. (2004) worked on the synthesis of isotopically labeled variants of N-Methylethylamine hydrochloride for pharmacokinetic and pharmacological studies, indicating its role in developing antihypertensive drugs (Zhang, Yang, Chen, Zhong, Yun, & Wang, 2004).
Chemical Synthesis and Analysis
Synthetic Technology : Wang Ling-ya (2015) discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, where N-Methylethylamine hydrochloride is used as auxiliary material (Wang Ling-ya, 2015).
Synthesis of N-ethyl-N-methylcarbamoyl Chloride : Deng Yong (2008) investigated a process for synthesizing N-ethyl-N-methylcarbamoyl chloride using N-methylethylamine, demonstrating its application in chemical manufacturing (Deng Yong, 2008).
Analytical Chemistry
- HPLC Determination in Pharmaceuticals : Anerao et al. (2018) developed a high-performance liquid chromatography method for determining N-Methylethanolamine, a related compound, in pharmaceuticals, underscoring the importance of such compounds in analytical chemistry (Anerao, Dighe, Gupta, Patil, & Pradhan, 2018).
Safety And Hazards
properties
IUPAC Name |
N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLEADVHVVTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883512 | |
Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylethylamine hydrochloride | |
CAS RN |
624-60-2 | |
Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylethylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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